3-Fluoro-3'-methoxybenzhydrol
Description
3-Fluoro-3'-methoxybenzhydrol is a halogenated benzhydrol derivative featuring a fluorine atom at the 3-position of one benzene ring and a methoxy group (-OCH₃) at the 3'-position of the adjacent ring. Its molecular formula is C₁₄H₁₃FO₂, with a molecular weight of 232.25 g/mol. This compound is part of a broader class of benzhydrols, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. Notably, halogenated benzhydrols like this are of interest due to the electronic and steric effects imparted by substituents, which influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
(3-fluorophenyl)-(3-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAOSYXTCGVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263294 | |
| Record name | 3-Fluoro-α-(3-methoxyphenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-37-7 | |
| Record name | 3-Fluoro-α-(3-methoxyphenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844856-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α-(3-methoxyphenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-methoxybenzhydrol typically involves the reduction of the corresponding ketone, 3-Fluoro-3’-methoxybenzophenone. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for 3-Fluoro-3’-methoxybenzhydrol are not well-documented, the general approach would involve large-scale reduction processes similar to those used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’-methoxybenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-Fluoro-3’-methoxybenzophenone.
Reduction: Further reduction can lead to the formation of 3-Fluoro-3’-methoxybenzene.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine or methoxy groups.
Major Products
Oxidation: 3-Fluoro-3’-methoxybenzophenone.
Reduction: 3-Fluoro-3’-methoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-3’-methoxybenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-3’-methoxybenzhydrol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on benzhydrol derivatives significantly impact their properties. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Position : The 3-Fluoro-3'-methoxy substitution in the target compound creates an asymmetric structure compared to the symmetric 4-Fluoro-4'-methoxy analog. This asymmetry may lead to distinct crystallization behaviors or chiral applications .
- Electronic Effects: Fluorine’s electronegativity (-I effect) reduces electron density at the 3-position, while the methoxy group (+M effect) donates electrons at the 3'-position.
- Comparison with Chlorinated Analogs: Chlorine (e.g., in 3-Chloro-4'-(dimethylamino)benzhydrol) introduces greater steric bulk and lower electronegativity than fluorine, which may alter binding affinities in biological systems or catalytic applications .
Biological Activity
3-Fluoro-3'-methoxybenzhydrol (CAS No. 844856-37-7) is an organic compound with notable biological activities due to its unique chemical structure. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C14H13FO2
- Molecular Weight : 232.25 g/mol
The compound features a fluorine atom and a methoxy group attached to a benzhydrol structure, which influences its reactivity and interactions with biological systems.
Synthesis and Preparation
The synthesis of this compound typically involves the reduction of 3-Fluoro-3'-methoxybenzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. This method allows for the efficient production of the compound in laboratory settings, with potential adaptations for industrial applications.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biological systems. The presence of the fluorine and methoxy groups enhances the compound's binding affinity and specificity for molecular targets, potentially modulating various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Interaction : The compound could interact with various receptors, influencing signal transduction pathways.
Biological Activity and Research Findings
Recent studies have demonstrated the potential biological applications of this compound, particularly in the context of antiviral activity and enzyme interaction studies.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties against various pathogens, including SARS-CoV-2. The mechanism often involves interference with viral replication processes through enzyme inhibition.
Enzyme Interaction Studies
In vitro studies have shown that this compound can alter the activity of specific enzymes, suggesting its potential as a therapeutic agent in metabolic disorders or diseases involving enzyme dysfunction.
Case Studies
- SARS-CoV-2 Inhibition : A study highlighted the effectiveness of fluorinated compounds in inhibiting SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Although this compound was not directly tested, its structural analogs demonstrated promising results in binding affinity studies against Mpro .
- Enzyme Modulation : Another research project focused on the modulation of metabolic pathways by fluorinated benzhydrol derivatives. The findings suggested that these compounds could serve as valuable tools in understanding enzyme kinetics and pathways involved in drug metabolism .
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Fluorobenzhydrol | Lacks methoxy group | Reduced reactivity |
| 3-Methoxybenzhydrol | Lacks fluorine atom | Different binding properties |
| Benzhydrol | Parent compound without substituents | Baseline for comparison |
| This compound | Unique combination of fluorine and methoxy groups | Enhanced stability and reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
